molecular formula C7H6F3NO2 B1409608 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol CAS No. 1227576-55-7

2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol

Cat. No. B1409608
CAS RN: 1227576-55-7
M. Wt: 193.12 g/mol
InChI Key: CWQOHGDZADVISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine, also known as 5-(Trifluoromethyl)-2-pyridinol, is a pyridine derivative and a heterocyclic building block . It has a molecular formula of C6H4F3NO and a molecular weight of 163.10 . This compound has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group at the 5-position and a hydroxyl group at the 2-position . The presence of the trifluoromethyl group makes the compound electron-deficient, which can influence its reactivity .


Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethyl)pyridine is a crystalline powder with a melting point of 145-149 °C . It has an assay percent range of 96% min. (HPLC) and is considered to be 97% pure .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-11-6(13)1-4(5)3-12/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQOHGDZADVISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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